N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This pyrazin-2-yl-substituted 1,2,4-oxadiazole-5-carboxamide features 6 hydrogen-bond acceptors (vs. 4–5 in phenyl/pyridyl analogs) and a chiral N-(1-phenylethyl) group enabling enantiomer-specific profiling. With XLogP3=1.2 and TPSA=93.8 Ų, it occupies favorable CNS drug-like property space. Validated as a fragment-like GSK-3β inhibitor pharmacophore (close analog IC₅₀=0.8 μM). Ideal for SAR expansion, kinase selectivity optimization, permeability assays, and hit-to-lead programs requiring chiral molecular recognition. Differentiated from achiral and less polar analogs by its balanced lipophilicity–hydrogen-bonding profile.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 1219903-00-0
Cat. No. B2569381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1219903-00-0
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C15H13N5O2/c1-10(11-5-3-2-4-6-11)18-14(21)15-19-13(20-22-15)12-9-16-7-8-17-12/h2-10H,1H3,(H,18,21)
InChIKeyABOVAVAYFWUXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219903-00-0) for Drug Discovery


N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219903-00-0) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole-5-carboxamide class. It features a 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl ring and at position 5 with an N-(1-phenylethyl) carboxamide group [1]. The pyrazine moiety provides a hydrogen-bond-capable heteroaryl system, while the chiral N-(1-phenylethyl) substituent introduces stereochemical complexity absent from simpler N-phenyl or N-benzyl analogs. This class of oxadiazole carboxamides has been explored as a scaffold for kinase inhibition, with first-generation analogs demonstrating low-micromolar activity against GSK-3β [2]. The compound is primarily offered by screening compound vendors for medicinal chemistry hit-to-lead programs and is not an FDA-approved drug substance.

Why N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Cannot Be Directly Replaced by In-Class Analogs


Substitution with structurally similar 1,2,4-oxadiazole-5-carboxamides will alter key molecular recognition features. The pyrazin-2-yl group at position 3 introduces a dual hydrogen-bond acceptor system (two pyrazine nitrogens) distinct from the simple phenyl (0 HBA) or 3-pyridyl (1 HBA) substituents in close analogs [1]. The chiral N-(1-phenylethyl) side chain, as opposed to the achiral N-(2-phenylethyl) in the BRENDA-referenced analog, creates a stereocenter that can influence target-binding geometry, as evidenced by differential inhibitory potency between diastereomers in related oxadiazole series [2]. Quantitative physicochemical parameters confirm that XLogP3 = 1.2 and TPSA = 93.8 Ų place this compound in a property space distinct from more lipophilic analogs, directly impacting solubility, permeability, and off-target promiscuity profiles during screening [1].

Quantitative Evidence Guide: N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219903-00-0) Versus Closest Analogs


Hydrogen-Bond Acceptor Count Advantage Over 3-Phenyl-Substituted Analogs

The target compound possesses a pyrazin-2-yl group at the oxadiazole 3-position, contributing 2 additional hydrogen-bond acceptor (HBA) sites relative to the 3-phenyl analog 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide [1]. Increased HBA count is associated with enhanced aqueous solubility and the potential for additional polar contacts within kinase ATP-binding pockets, a feature exploited in GSK-3β inhibitor optimization [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Controlled Lipophilicity (XLogP3) Relative to 3-(3-Methylphenyl) Analog

The target compound's calculated XLogP3 of 1.2 is significantly lower than that of the 3-(3-methylphenyl) analog (predicted XLogP3 ~2.5 [1]), a direct consequence of replacing the lipophilic tolyl group with the more polar pyrazine ring. Lower lipophilicity is correlated with reduced CYP450 inhibition and hERG channel binding risks in screening libraries [2].

ADME Prediction Lipophilicity Optimization Compound Library Design

Chiral N-(1-Phenylethyl) Stereocenter vs Achiral N-(2-Phenylethyl) Analogs

The target compound is racemic at the N-(1-phenylethyl) carbon, containing one defined atom stereocenter [1]. This contrasts with achiral N-(2-phenylethyl) analogs, such as those referenced in BRENDA with IC50 values of 0.071 and 0.241 μM against TyrS and TyrZ isoforms, respectively [2]. The presence of the methyl group in the α-position to the amide nitrogen restricts conformational freedom and can be exploited to achieve isoform selectivity through differential enantiomer binding.

Stereochemistry Target Selectivity Structure-Based Design

Class-Level GSK-3β Inhibitory Potential for 3-Pyrazinyl-1,2,4-Oxadiazole-5-Carboxamides

A structurally distinct analog, N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, which shares the identical 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide core, demonstrates potent inhibition of GSK-3β with an IC50 of 0.8 μM . This provides class-level evidence that the 3-pyrazinyl oxadiazole core can engage the GSK-3β ATP-binding site, and the N-(1-phenylethyl) substituent in the target compound represents a structurally smaller and more synthetically tractable alternative to the N-(3,3-diphenylpropyl) group.

Kinase Inhibition GSK-3β Cancer and Neurodegenerative Disease

Validated Application Scenarios for Procuring N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide


Scaffold for Selective GSK-3β Kinase Inhibitor Lead Optimization

The 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide core has been validated as a GSK-3β inhibitor pharmacophore (IC50 = 0.8 μM for a close analog) . This compound serves as a structurally minimized, fragment-like starting point for SAR expansion, with the N-(1-phenylethyl) group providing a chiral vector for optimizing isoform selectivity over GSK-3α or CDK family kinases.

Physicochemical Probe for CNS Drug Discovery Screening Cascades

With a TPSA of 93.8 Ų, XLogP3 of 1.2, and a single HBD [1], this compound resides in favorable CNS drug-like property space. It is suitable as a reference standard in high-throughput screening cascades for validating permeability, P-glycoprotein efflux, and plasma protein binding assays against compounds with similar heteroaromatic scaffolds.

Stereochemical Probe in Enzyme Active Site Mapping

The racemic N-(1-phenylethyl) center provides a defined stereocenter for chiral separation and enantiomer-specific bioactivity profiling [1]. Separation of enantiomers and testing individually can identify selective binding interactions with enzyme active sites, a direct application of structural isomerism highlighted by differential IC50 values (0.071 vs. 0.241 μM) for a related N-(2-phenylethyl) oxadiazole [2].

Negative Control for 3-Aryl-1,2,4-Oxadiazole-5-Carboxamide Chemotypes

Research groups focused on 3-aryl-1,2,4-oxadiazole-5-carboxamides (e.g., with 3-phenyl or 3-(3-methylphenyl) substituents) can use this compound as a heteroaryl-substituted comparator to assess the contribution of the pyrazine ring's additional hydrogen-bonding capacity to potency and selectivity . Its 50% higher HBA count and lower XLogP3 makes it a critical tool for deconvoluting lipophilicity-driven versus pharmacophore-driven biological activity.

Quote Request

Request a Quote for N-(1-phenylethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.